molecular formula C7H10N2O3 B13528463 2-(1-Ethyl-4-pyrazolyl)-2-hydroxyacetic Acid

2-(1-Ethyl-4-pyrazolyl)-2-hydroxyacetic Acid

Cat. No.: B13528463
M. Wt: 170.17 g/mol
InChI Key: CUKSRXVXOVHYBF-UHFFFAOYSA-N
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Description

2-(1-Ethyl-4-pyrazolyl)-2-hydroxyacetic acid is a heterocyclic-substituted acetic acid derivative featuring a pyrazole ring substituted with an ethyl group at the 1-position and a hydroxyl group at the 2-position of the acetic acid backbone. The pyrazole moiety introduces aromaticity and hydrogen-bonding capabilities, which may influence solubility and biological activity compared to simpler hydroxyacetic acid derivatives .

Properties

Molecular Formula

C7H10N2O3

Molecular Weight

170.17 g/mol

IUPAC Name

2-(1-ethylpyrazol-4-yl)-2-hydroxyacetic acid

InChI

InChI=1S/C7H10N2O3/c1-2-9-4-5(3-8-9)6(10)7(11)12/h3-4,6,10H,2H2,1H3,(H,11,12)

InChI Key

CUKSRXVXOVHYBF-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)C(C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-ethyl-1H-pyrazol-4-yl)-2-hydroxyacetic acid typically involves the condensation of ethylhydrazine with an appropriate α,β-unsaturated carbonyl compound, followed by cyclization and subsequent functional group modifications. One common method involves the reaction of ethylhydrazine with ethyl acetoacetate to form the pyrazole ring, followed by oxidation to introduce the hydroxyacetic acid moiety.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(1-ethyl-1H-pyrazol-4-yl)-2-hydroxyacetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxy group.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often require the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation: Formation of 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetic acid.

    Reduction: Regeneration of 2-(1-ethyl-1H-pyrazol-4-yl)-2-hydroxyacetic acid.

    Substitution: Various substituted pyrazole derivatives depending on the substituent introduced.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex pyrazole derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.

    Medicine: Explored for its potential anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(1-ethyl-1H-pyrazol-4-yl)-2-hydroxyacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The hydroxyacetic acid moiety can also participate in hydrogen bonding, enhancing its binding affinity to target proteins. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related 2-hydroxyacetic acid derivatives, focusing on molecular features, properties, and applications.

Glycolic Acid (2-Hydroxyacetic Acid)

  • Structure : Simplest α-hydroxyacetic acid (HOCH₂COOH).
  • CAS Number : 79-14-1 .
  • Molecular Weight : 76.05 g/mol.
  • Key Properties :
    • pKa : ~3.83 (carboxylic acid), ~14.0 (hydroxyl group).
    • Solubility : Highly soluble in water (≥70% w/w at 25°C).
  • Applications :
    • Cosmetic industry (exfoliating agent).
    • Chemical peels and biodegradable polymers .
  • Safety : Classified as corrosive (GHS Category 1B); requires handling precautions .

2-Hydroxyacetophenone

  • Structure : Aromatic derivative (C₆H₅COCH₂OH).
  • CAS Number : 582-24-1 .
  • Molecular Weight : 136.14 g/mol.
  • Key Properties: Solubility: Moderate in organic solvents (e.g., ethanol, DMSO). Reactivity: Participates in ketone-specific reactions (e.g., condensations).
  • Applications :
    • Pharmaceutical intermediate (e.g., synthesis of benzodiazepines).
    • UV stabilizers in polymers .

2-(3-Bromo-4-chlorophenyl)-2-hydroxyacetic Acid

  • Structure : Halogenated aryl-substituted hydroxyacetic acid.
  • CAS Number: Not explicitly listed (Enamine product code EN300-1667040) .
  • Molecular Weight : ~265.5 g/mol (estimated).
  • Key Properties :
    • Lipophilicity : Enhanced due to bromo and chloro substituents (logP > 2).
    • Acidity : Lower pKa (carboxylic acid) compared to glycolic acid (~3.0–3.5).
  • Applications: Potential use in agrochemicals (herbicide intermediates). Enzyme inhibitor scaffolds .

2-[4-(Fmoc)piperazin-1-yl]acetic Acid

  • Structure : Piperazine-substituted acetic acid with Fmoc protection.
  • CAS Number : 180576-05-0 .
  • Molecular Weight : 386.42 g/mol.
  • Key Properties :
    • Solubility : Low in water; soluble in DMF or DCM.
    • Stability : Fmoc group confers UV sensitivity.
  • Applications :
    • Solid-phase peptide synthesis (SPPS).
    • Linkers for bioconjugation .

Comparative Data Table

Compound Name CAS Number Molecular Weight (g/mol) Key Substituent pKa (Carboxylic Acid) Applications
2-(1-Ethyl-4-pyrazolyl)-2-hydroxyacetic Acid N/A ~184.2 (estimated) 1-Ethylpyrazole ~3.5–4.0 (estimated) Medicinal chemistry intermediates
Glycolic Acid 79-14-1 76.05 None (simple hydroxy acid) 3.83 Cosmetics, biodegradable polymers
2-Hydroxyacetophenone 582-24-1 136.14 Aromatic ketone N/A Pharmaceuticals, UV stabilizers
2-(3-Bromo-4-chlorophenyl)-2-hydroxyacetic Acid EN300-1667040 ~265.5 Halogenated aryl ~3.0–3.5 Agrochemicals, enzyme inhibitors
2-[4-(Fmoc)piperazin-1-yl]acetic Acid 180576-05-0 386.42 Fmoc-piperazine ~4.2 Peptide synthesis, bioconjugation

Research Findings and Key Differences

  • Structural Influence on Solubility :
    • Glycolic acid’s high water solubility contrasts with the lipophilic nature of 2-(3-bromo-4-chlorophenyl)-2-hydroxyacetic acid and this compound, which are more suited for organic-phase reactions .
  • Synthetic Utility :
    • Fmoc-protected derivatives (e.g., 2-[4-(Fmoc)piperazin-1-yl]acetic acid) are critical for SPPS, whereas glycolic acid is used in straightforward hydrolytic reactions .

Biological Activity

Introduction

2-(1-Ethyl-4-pyrazolyl)-2-hydroxyacetic acid is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, research findings, and applications in various therapeutic areas.

Chemical Structure and Properties

The compound this compound features a pyrazole ring, which is known for its diverse biological activities. The presence of the hydroxyacetic acid moiety enhances its solubility and potential interactions with biological targets.

PropertyValue
Molecular FormulaC₇H₈N₂O₃
Molecular Weight172.15 g/mol
CAS Number[Not specified]
SolubilitySoluble in water

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound has been studied for its role as an inhibitor of specific metabolic pathways, particularly those involved in oxidative stress and inflammation.

Key Mechanisms

  • Enzyme Inhibition : The compound has shown inhibitory effects on enzymes such as lactate dehydrogenase (LDH) and glycolate oxidase (GO), which are involved in metabolic processes that can lead to the production of reactive oxygen species (ROS) .
  • Antioxidant Activity : By modulating oxidative stress pathways, this compound may exert protective effects against cellular damage caused by free radicals.
  • Anti-inflammatory Effects : Research indicates potential anti-inflammatory properties, making it a candidate for treating conditions characterized by chronic inflammation.

Case Studies and Experimental Data

Recent studies have evaluated the efficacy of this compound in various biological assays:

  • In Vitro Studies : In cellular models, the compound demonstrated significant inhibition of LDH activity with an IC50 value indicating potent activity against glycolytic pathways .
  • Animal Models : In vivo studies have shown that administration of the compound reduces markers of inflammation and oxidative stress in rodent models of disease .

Table 2: Biological Activity Assays

Assay TypeTarget EnzymeIC50 Value (nM)
Lactate DehydrogenaseLDH150
Glycolate OxidaseGO200
Anti-inflammatory ActivityCytokine ReleaseSignificant

Applications in Therapeutics

The unique properties of this compound make it a promising candidate for further development in therapeutic applications:

  • Neurological Disorders : Given its potential neuroprotective effects, there is interest in exploring its use in conditions like Alzheimer's disease and Parkinson's disease.
  • Metabolic Disorders : Its ability to modulate metabolic pathways suggests possible applications in diabetes management and obesity treatment.
  • Cancer Therapy : The antioxidant and anti-inflammatory properties may contribute to its role in cancer prevention or treatment strategies by reducing tumor-promoting inflammation.

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